molecular formula C8H8N2O B8518171 5-(Methoxymethyl)picolinonitrile

5-(Methoxymethyl)picolinonitrile

Cat. No.: B8518171
M. Wt: 148.16 g/mol
InChI Key: QUBWUAAHRRRRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)picolinonitrile is a pyridine derivative featuring a nitrile group at the 2-position and a methoxymethyl substituent at the 5-position. Picolinonitrile derivatives are widely employed as intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to act as ligands or functional building blocks .

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

5-(methoxymethyl)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-11-6-7-2-3-8(4-9)10-5-7/h2-3,5H,6H2,1H3

InChI Key

QUBWUAAHRRRRNW-UHFFFAOYSA-N

Canonical SMILES

COCC1=CN=C(C=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural features, physical properties, and applications of 5-(Methoxymethyl)picolinonitrile and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Key Applications/Reactivity Reference ID
This compound C₈H₈N₂O 162.16 -CN (2-position), -CH₂OCH₃ (5) Not reported Hypothesized use in ligand design Inferred
5-(4-Fluorophenyl)picolinonitrile C₁₂H₇FN₂ 198.10 -CN (2), -C₆H₄F (5) 146–147 Insecticidal agents
5-(Trifluoromethyl)picolinonitrile C₇H₃F₃N₂ 172.11 -CN (2), -CF₃ (5) Not reported Ligand for asymmetric catalysis
5-(Hydroxymethyl)picolinonitrile C₇H₆N₂O 134.14 -CN (2), -CH₂OH (5) Not reported Intermediate in drug synthesis
5-(sec-Butyl)picolinonitrile C₁₀H₁₂N₂ 160.22 -CN (2), -CH(CH₂CH₃)₂ (5) Not reported Alkylation studies
6-Methoxy-5-(4-methylimidazol-1-yl)picolinonitrile C₁₁H₁₀N₄O 214.23 -CN (2), -OCH₃ (6), -C₃H₃N₂ (5) Not reported Pharmaceutical research

Substituent Effects on Properties

  • Electron-Withdrawing Groups (e.g., -CF₃, -CN) : Enhance thermal stability and electrophilicity, making these compounds suitable for catalytic applications (e.g., asymmetric C-H activation) .
  • Aromatic Substituents (e.g., -C₆H₄F) : Increase hydrophobicity and binding affinity in insecticidal agents .
  • Methoxy vs. Hydroxymethyl Groups : Methoxymethyl (-CH₂OCH₃) may improve solubility in organic solvents compared to hydroxymethyl (-CH₂OH), which is more polar and prone to hydrogen bonding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.